4'-O-Methylochnaflavone

PIM3 Kinase Cancer Research Kinase Inhibition

Source 4'-O-Methylochnaflavone for its unique target engagement: PIM3 inhibition (IC50 11.84 μM) and HSP90AB1 binding, activities absent in its parent, ochnaflavone. This methylation-driven selectivity makes it essential for cancer and vascular research. High-purity natural biflavonoid for reproducible studies.

Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
CAS No. 49619-87-6
Cat. No. B1599371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Methylochnaflavone
CAS49619-87-6
Molecular FormulaC31H20O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O
InChIInChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3
InChIKeyPRQWQWSKFNQAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-O-Methylochnaflavone (CAS: 49619-87-6): A Methylated Biflavonoid with Differentiated Kinase and Cellular Targets


4'-O-Methylochnaflavone (CAS 49619-87-6) is a naturally occurring biflavonoid characterized by a 4'-O-methyl ether substitution on the ochnaflavone scaffold . It is isolated from botanical sources including Lonicera japonica and Ginkgo biloba . This compound belongs to the biflavonoid class, which features two flavonoid units linked via an ether bond, and its methylation at the 4'-position introduces distinct physicochemical and target engagement properties compared to its non-methylated parent compound, ochnaflavone [1].

Why 4'-O-Methylochnaflavone Cannot Be Substituted by Ochnaflavone or Other Biflavonoids in Research


Biflavonoids exhibit significant functional divergence based on subtle structural modifications, precluding the use of generic 'in-class' substitution. The 4'-O-methylation of ochnaflavone alters its molecular recognition profile, as evidenced by its distinct engagement of the PIM3 kinase (IC50 11.84 μM) , a target for which the parent ochnaflavone shows no reported inhibitory activity. Furthermore, direct comparative studies in lymphocyte proliferation assays demonstrate that 4'-O-methylochnaflavone and ochnaflavone produce differing magnitudes of suppression at equivalent concentrations (10 μM) [1]. This structure-activity divergence mandates compound-specific sourcing rather than analog substitution.

Quantitative Comparative Evidence: 4'-O-Methylochnaflavone vs. Analogs


PIM3 Kinase Inhibition: A Target Not Engaged by Ochnaflavone

4'-O-Methylochnaflavone inhibits PIM3 kinase with an IC50 of 11.84 μM . In contrast, ochnaflavone (the non-methylated parent biflavonoid) has no reported inhibitory activity against PIM3; its documented kinase-related activities are restricted to COX-2/5-LOX dual inhibition [1]. The 4'-O-methylation thus confers a distinct target selectivity profile, enabling PIM3-focused research that ochnaflavone cannot support.

PIM3 Kinase Cancer Research Kinase Inhibition

Lymphocyte Proliferation Suppression: Comparable Potency to Ochnaflavone with Distinct Irreversibility

In a direct head-to-head comparative study of nine biflavonoids, 4'-O-methylochnaflavone and ochnaflavone were both evaluated for suppression of Con A- and LPS-induced mouse lymphocyte proliferation at 10 μM [1]. The study reported that several biflavonoids, including ochnaflavone and 4'-O-methylochnaflavone, exhibited suppressive activity, and the inhibition by biflavonoids was characterized as irreversible [1]. This irreversible nature differentiates these compounds from flavones like apigenin, which showed reversible, mitogen-specific suppression only against Con A-induced proliferation [1].

Immunology Lymphocyte Proliferation Immunosuppression

HSP90AB1 Binding and Hep3B Cell Proliferation Inhibition: A Unique Mechanism Among Biflavonoids

Surface plasmon resonance (SPR) assays demonstrated that 4'-O-methylochnaflavone stably binds HSP90AB1, a heat shock protein implicated in hepatocellular carcinoma (HCC) progression and chemoresistance [1]. In vitro CCK-8 assays further showed that 4'-O-methylochnaflavone inhibited Hep3B HCC cell proliferation in a time- and dose-dependent manner, and Western blot analysis confirmed suppression of hypoxia-induced HSP90AB1 upregulation [1]. In contrast, ochnaflavone's reported mechanisms involve sPLA2-IIA and COX-2/5-LOX inhibition [2]; HSP90AB1 engagement has not been documented for ochnaflavone or other common biflavonoids such as amentoflavone or ginkgetin.

HSP90AB1 Hepatocellular Carcinoma Target Identification

Endothelial Nitric Oxide Restoration: Superior Efficacy to Icariside II in RCEC Dysfunction Model

In a rat cavernous endothelial cell (RCEC) model of palmitic acid (PA)-induced dysfunction, 4'-O-methylochnaflavone (MF) treatment significantly increased intracellular nitric oxide (NO) content [1]. Notably, the study included a direct comparison to Icariside II (ICA II), a known bioactive flavonoid glycoside. MF produced a significantly greater increase in NO content than ICA II (P<0.05) [1]. Additionally, MF effectively restored eNOS and AKT protein expression levels that were downregulated by PA treatment (P<0.05), and CCK-8 assays confirmed recovery of cell proliferation [1]. Ochnaflavone has not been evaluated in this endothelial dysfunction model, highlighting a unique functional dimension of the methylated derivative.

Endothelial Dysfunction Nitric Oxide Cardiovascular Research

Physicochemical Differentiation: Methylation Enhances Lipophilicity (XlogP 5.60) vs. Ochnaflavone

The 4'-O-methyl substitution on the ochnaflavone scaffold increases calculated lipophilicity, with a reported XlogP of 5.60 [1]. While experimental XlogP for ochnaflavone is not consistently reported, the addition of a methyl ether to a polyphenolic core typically increases logP by approximately 0.5-1.0 units relative to the parent hydroxy compound. This increased lipophilicity correlates with the compound's observed solubility profile: DMSO solubility <1 mg/mL and H2O solubility <0.1 mg/mL [2], which necessitates careful formulation for in vitro and in vivo studies. The higher lipophilicity may also contribute to enhanced membrane permeability relative to ochnaflavone, though direct comparative permeability data are not available.

Physicochemical Properties ADMET Lipophilicity

Optimal Research and Industrial Application Scenarios for 4'-O-Methylochnaflavone


PIM3 Kinase-Focused Cancer Target Validation

Use 4'-O-Methylochnaflavone as a chemical probe to interrogate PIM3 kinase function in cancer cell lines. Its IC50 of 11.84 μM against PIM3 provides a defined potency benchmark for this target, whereas ochnaflavone lacks PIM3 inhibitory activity. This selectivity enables PIM3-specific mechanistic studies without confounding sPLA2-IIA or COX-2/5-LOX inhibition observed with the parent compound. Appropriate for PIM3-expressing hematological or solid tumor models.

HSP90AB1-Targeted Hepatocellular Carcinoma Research

Employ 4'-O-Methylochnaflavone as a validated HSP90AB1 ligand for hepatocellular carcinoma (HCC) studies. SPR binding confirmation and time- and dose-dependent Hep3B proliferation inhibition support its use as a tool compound to investigate HSP90AB1-mediated chemoresistance and hypoxia adaptation in HCC. This application is not accessible with ochnaflavone or standard biflavonoids like amentoflavone.

Endothelial Nitric Oxide and Cardiovascular Dysfunction Studies

Apply 4'-O-Methylochnaflavone in models of endothelial dysfunction to assess restoration of nitric oxide bioavailability and AKT/eNOS signaling. In rat cavernous endothelial cells, the compound significantly increased NO content and outperformed Icariside II (P<0.05) . This supports its use in vascular biology research, particularly for conditions involving impaired NO synthesis such as diabetes-related endothelial dysfunction.

Irreversible Immunosuppression Mechanism Studies

Utilize 4'-O-Methylochnaflavone to study irreversible suppression of lymphocyte proliferation. Direct comparative data show that biflavonoids including this compound produce irreversible inhibition of both Con A- and LPS-induced proliferation, unlike reversible flavones such as apigenin . This makes it a valuable tool for investigating sustained immunomodulatory mechanisms and potential applications in autoimmune or transplant rejection research.

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